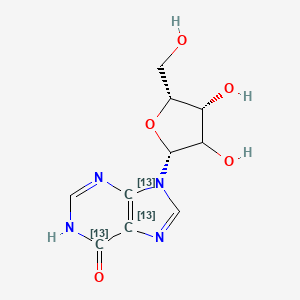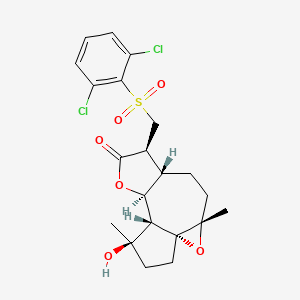
PD-L1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-L1-IN-6 is a small molecule inhibitor that targets the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein that plays a crucial role in suppressing the immune system by binding to its receptor, programmed cell death protein 1 (PD-1), on T cells. This interaction inhibits the immune response, allowing cancer cells to evade immune detection. This compound disrupts this interaction, thereby reactivating the immune response against cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-6 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally involve:
Formation of Intermediates: Initial steps often include the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
PD-L1-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
PD-L1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the role of PD-L1 in immune regulation and cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune response against tumors.
Industry: Utilized in the development of new drugs targeting the PD-1/PD-L1 pathway.
Wirkmechanismus
PD-L1-IN-6 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on T cells. This blockade reactivates the immune response, allowing T cells to recognize and attack cancer cells. The molecular targets and pathways involved include:
PD-L1 Binding: this compound binds to the extracellular domain of PD-L1, inhibiting its interaction with PD-1.
Immune Activation: By blocking PD-L1, the compound restores the activity of cytotoxic T cells, leading to the destruction of cancer cells.
Vergleich Mit ähnlichen Verbindungen
PD-L1-IN-6 can be compared with other similar compounds, such as:
Incyte-001: Another small molecule inhibitor of PD-L1 with different binding affinities and biological activities.
Incyte-011: Known for its higher potency and ability to increase interferon-gamma production.
BMS-1001: Exhibits strong binding activity for PD-L1 and has been studied for its therapeutic potential.
This compound is unique due to its specific binding properties and effectiveness in reactivating the immune response against cancer cells. Its distinct chemical structure and mechanism of action set it apart from other PD-L1 inhibitors.
Eigenschaften
Molekularformel |
C21H24Cl2O6S |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
(1R,3S,6S,7S,10S,11S,12R)-7-[(2,6-dichlorophenyl)sulfonylmethyl]-12-hydroxy-3,12-dimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C21H24Cl2O6S/c1-19(25)8-9-21-17(19)15-11(6-7-20(21,2)29-21)12(18(24)28-15)10-30(26,27)16-13(22)4-3-5-14(16)23/h3-5,11-12,15,17,25H,6-10H2,1-2H3/t11-,12-,15-,17-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
UZKFXCLLQZGSMT-ZTNHXCFJSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@@H](C(=O)O4)CS(=O)(=O)C5=C(C=CC=C5Cl)Cl)O |
Kanonische SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(C(=O)O4)CS(=O)(=O)C5=C(C=CC=C5Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


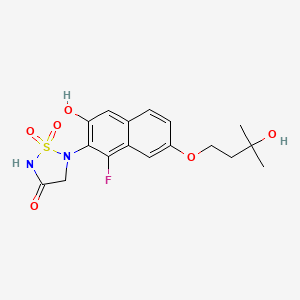


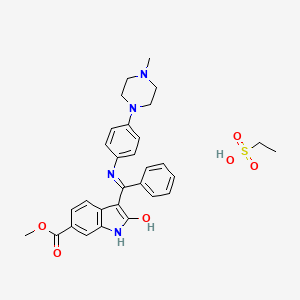


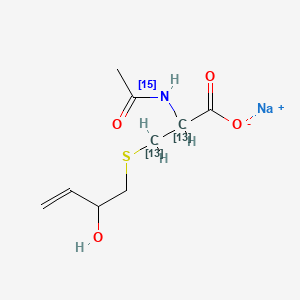
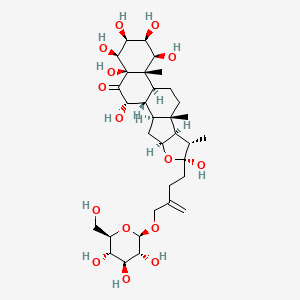
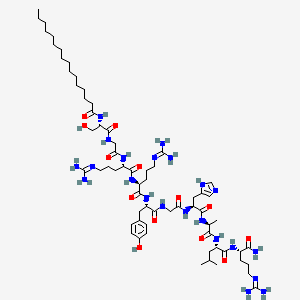
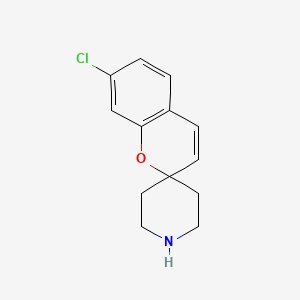
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
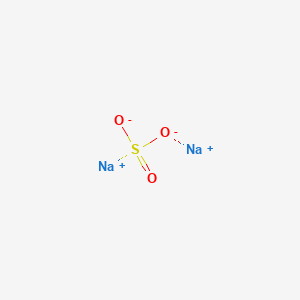
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
